molecular formula C17H24N4OS B254563 2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one

2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one

Cat. No. B254563
M. Wt: 332.5 g/mol
InChI Key: MKBFBWOMDIUTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DTTB-TA and has been found to have various biochemical and physiological effects. In

Mechanism of Action

DTTB-TA inhibits the activity of DHFR by binding to the active site of the enzyme. This prevents the enzyme from converting dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of DNA and RNA. As a result, the growth and proliferation of cancer cells and malaria parasites are inhibited.
Biochemical and Physiological Effects:
DTTB-TA has been found to have various biochemical and physiological effects. In addition to its ability to inhibit DHFR, this compound has also been found to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. DTTB-TA has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DTTB-TA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, there are also some limitations to its use. DTTB-TA is a highly reactive compound and can be toxic in high concentrations. Care must be taken when handling this compound, and appropriate safety measures should be followed.

Future Directions

There are several future directions for the study of DTTB-TA. One potential application is in the development of new DHFR inhibitors for the treatment of cancer and malaria. DTTB-TA could serve as a lead compound for the development of more potent and selective inhibitors. Another potential application is in the study of oxidative stress and inflammation. DTTB-TA could be used to investigate the mechanisms of these processes and to develop new treatments for related diseases. Finally, DTTB-TA could be used as a tool in the study of enzyme kinetics and structure-function relationships.

Synthesis Methods

DTTB-TA can be synthesized using a multistep reaction process. The first step involves the preparation of 2,6-ditert-butyl-4-(chloromethylidene)cyclohexa-2,5-dien-1-one, which is then reacted with sodium sulfide to form 2,6-ditert-butyl-4-(methylthiomethylidene)cyclohexa-2,5-dien-1-one. This intermediate product is then reacted with 5-amino-1H-1,2,4-triazole-3-thiol to form DTTB-TA.

Scientific Research Applications

DTTB-TA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its ability to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. DHFR inhibitors have been used in the treatment of various diseases, including cancer and malaria.

properties

Molecular Formula

C17H24N4OS

Molecular Weight

332.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C17H24N4OS/c1-16(2,3)12-7-11(8-13(14(12)22)17(4,5)6)9-19-21-10-18-20-15(21)23/h7-10,19H,1-6H3,(H,20,23)

InChI Key

MKBFBWOMDIUTPY-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CNN2C=NNC2=S)C=C(C1=O)C(C)(C)C

SMILES

CC(C)(C)C1=CC(=CNN2C=NNC2=S)C=C(C1=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CNN2C=NNC2=S)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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